Computed Lipophilicity and Rotatable Bond Differentiation vs. the Acetic Acid Homolog (CAS 107916-46-1)
The butanoic acid N-3 substituent of CAS 676652-44-1 provides higher computed lipophilicity (XLogP3 = 3.1) and five rotatable bonds compared to the acetic acid homolog CAS 107916-46-1 (estimated XLogP3 ≈ 2.6; four rotatable bonds) [1]. The tPSA value of 128 Ų is identical between the two compounds, as the additional methylene group does not contribute polar surface area [1]. In drug discovery, a ΔlogP of approximately 0.5 units and an additional rotatable bond can alter oral bioavailability potential and passive membrane permeability [2]. This physicochemical differentiation may be consequential for projects where the carboxylic acid moiety is used for salt formation, prodrug conjugation, or target engagement, although no direct comparative pharmacokinetic or target-binding data exist for these two compounds.
| Evidence Dimension | Computed lipophilicity (XLogP3) and rotatable bond count |
|---|---|
| Target Compound Data | XLogP3 = 3.1; Rotatable bonds = 5; tPSA = 128 Ų |
| Comparator Or Baseline | CAS 107916-46-1: XLogP3 ≈ 2.6 (estimated by structural analogy); Rotatable bonds = 4; tPSA = 128 Ų |
| Quantified Difference | ΔXLogP3 ≈ +0.5; ΔRotatable bonds = +1; ΔtPSA = 0 |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.18 algorithms as implemented in PubChem (2021.05.07 release) |
Why This Matters
The increased lipophilicity and conformational flexibility of the butanoic acid chain may affect solubility, permeability, and metabolic stability relative to the acetic acid homolog, making simple one-for-one substitution unreliable without experimental verification.
- [1] PubChem Compound Summary for CID 6226601 (CAS 676652-44-1) and CID 6226600 (CAS 107916-46-1, deduced by same-parent connectivity). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/6226601 (accessed 2026-04-29). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
